molecular formula C9H13NO2S B3395058 Ethyl 4-ethyl-2-methylthiazole-5-carboxylate CAS No. 137267-40-4

Ethyl 4-ethyl-2-methylthiazole-5-carboxylate

Cat. No.: B3395058
CAS No.: 137267-40-4
M. Wt: 199.27 g/mol
InChI Key: PWUMCNUENGLKFM-UHFFFAOYSA-N
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Description

Ethyl 4-ethyl-2-methylthiazole-5-carboxylate (CAS 137267-40-4) is a high-purity organic compound with the molecular formula C9H13NO2S and a molecular weight of 199.27 g/mol . This ester derivative of a disubstituted thiazole serves as a versatile and valuable chemical building block in medicinal chemistry and organic synthesis. Thiazole derivatives are extensively investigated for their significant biological activities, which include serving as key intermediates in the development of compounds with antitumor and anti-HIV properties . As a research chemical, its primary value lies in its role as a synthetic precursor. The compound features a thiazole heterocycle, a privileged structure in drug discovery, functionalized with an ester and alkyl groups that allow for further chemical modifications . Researchers utilize this scaffold to construct more complex molecules for biological screening and structure-activity relationship (SAR) studies. Its application is firmly situated in early-stage discovery research, facilitating the exploration of new therapeutic agents. Please note that this product is intended For Research Use Only and is not classified as a medicine or drug. It has not received approval from any regulatory body (e.g., the FDA) for the prevention, treatment, or cure of any medical condition. It is strictly prohibited for any form of human or veterinary use . According to safety information, this compound carries hazard statements H302 (Harmful if swallowed), H315 (Causes skin irritation), and H319 (Causes serious eye irritation). Appropriate personal protective equipment should be worn, and handling should be conducted in a well-ventilated environment .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

ethyl 4-ethyl-2-methyl-1,3-thiazole-5-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13NO2S/c1-4-7-8(9(11)12-5-2)13-6(3)10-7/h4-5H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PWUMCNUENGLKFM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(SC(=N1)C)C(=O)OCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13NO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for the Preparation of Ethyl 4 Ethyl 2 Methylthiazole 5 Carboxylate and Analogous Structures

Historical and Classical Synthetic Routes to Thiazole-5-Carboxylates

The foundational methods for thiazole (B1198619) synthesis have been instrumental in the development of heterocyclic chemistry. These classical routes, while sometimes limited by harsh conditions or moderate yields, provide the basis for many modern adaptations.

The Hantzsch thiazole synthesis, first described by Arthur Hantzsch in 1887, is a cornerstone in the synthesis of thiazole derivatives. synarchive.com The classical approach involves the condensation of an α-haloketone with a thioamide. For the preparation of ethyl thiazole-5-carboxylates, this method is adapted by using an α-halo-β-ketoester as the ketone component.

The general mechanism involves the initial S-alkylation of the thioamide by the α-haloketone, followed by an intramolecular cyclization and subsequent dehydration to form the aromatic thiazole ring. In the context of synthesizing Ethyl 4-ethyl-2-methylthiazole-5-carboxylate, the key precursors would be a thioacetamide (B46855) (to introduce the 2-methyl group) and an appropriate α-halo-β-ketoester, namely ethyl 2-chloro-3-oxopentanoate.

A typical procedure for a related compound, ethyl 4-methyl-2-(pyridin-4-yl)-thiazole-5-carboxylate, involves refluxing pyridine-4-carbothioamide with ethyl 2-chloro-3-oxobutanoate in absolute ethanol (B145695). farmaciajournal.com After the reaction, the mixture is poured into cold water and neutralized to precipitate the product. farmaciajournal.com This methodology can be extrapolated for the synthesis of the title compound by substituting the corresponding precursors.

Reactant 1Reactant 2ProductConditionsYieldReference
Pyridine-4-carbothioamideEthyl 2-chloro-3-oxobutanoateEthyl 4-methyl-2-(pyridin-4-yl)-thiazole-5-carboxylateReflux in ethanol, 5hNot specified farmaciajournal.com
ThioacetamideEthyl 2-chloro-3-oxopentanoateThis compound(Proposed) Reflux in ethanol(Expected) Moderate to Good-

Cyclocondensation reactions are a broad class of reactions that are fundamental to the formation of heterocyclic rings, including thiazoles. These reactions typically involve the joining of two or more molecules with the elimination of a small molecule, such as water or an alcohol.

One prominent cyclocondensation route to thiazole-5-carboxylates involves the reaction of thioamides with β-keto esters that have been pre-functionalized. For instance, α-halogenation of a β-keto ester with a reagent like N-bromosuccinimide (NBS) generates an intermediate that readily undergoes cyclocondensation with a thioamide. tandfonline.com This is essentially a variation of the Hantzsch synthesis.

Another approach involves the cyclocondensation of 1-alkynyl(phenyl)-λ3-iodanes with thioamides or thioureas. nih.gov This method provides a pathway to thiazoles under different reaction conditions. While not as commonly employed as the Hantzsch synthesis for simple thiazole-5-carboxylates, it represents an important alternative in the synthetic chemist's toolkit. The reaction of thioamides with alkynyl(aryl)iodonium reagents is another related cyclocondensation strategy. acs.org

Reactant 1Reactant 2ProductConditionsReference
ThioamideAlkynyl(phenyl)-λ3-iodaneSubstituted ThiazoleNot specified nih.gov
ThioamideAlkynyl(aryl)iodonium reagentSubstituted ThiazoleNot specified acs.org

Modern and Efficient Synthetic Approaches

In recent years, the focus of synthetic chemistry has shifted towards the development of more efficient, atom-economical, and environmentally benign methodologies. This has led to the emergence of one-pot multicomponent reactions and the application of green chemistry principles in thiazole synthesis.

One-pot multicomponent reactions (MCRs) offer significant advantages over traditional multi-step syntheses by combining several reaction steps into a single operation without the isolation of intermediates. This approach saves time, resources, and reduces waste.

An efficient one-pot synthesis of ethyl 2-substituted-4-methylthiazole-5-carboxylates has been developed. tandfonline.com This method starts from a β-keto ester, such as ethyl acetoacetate (B1235776), which is first halogenated in situ with N-bromosuccinimide (NBS). tandfonline.com Following this, a thiourea (B124793) or thioamide is added to the reaction mixture, leading to the formation of the thiazole ring. tandfonline.com This procedure avoids the isolation of the often-unstable α-halo-β-ketoester intermediate. For instance, the reaction of ethyl acetoacetate with NBS followed by the addition of N,N'-diethylthiourea at 95 °C yields the corresponding 2,3-dihydrothiazole-5-carboxylate. mdpi.com

A similar one-pot protocol for the synthesis of 2-aminothiazoles from β-keto esters utilizes tribromoisocyanuric acid for in-situ α-monohalogenation, followed by reaction with thiourea. organic-chemistry.org The extension of this reaction to thioacetamide allows for the synthesis of 2-methylthiazoles. organic-chemistry.org

Starting MaterialsProductKey FeaturesYieldReference
Ethyl acetoacetate, NBS, ThioureaEthyl 2-amino-4-methylthiazole-5-carboxylateOne-pot, avoids isolation of intermediateGood tandfonline.com
Ethyl acetoacetate, NBS, N,N'-diethylthioureaEthyl 3-ethyl-2-(ethylimino)-4-methyl-2,3-dihydro-1,3-thiazole-5-carboxylateOne-pot, catalyst-free75% mdpi.com
β-keto ester, Tribromoisocyanuric acid, Thioacetamide2-Methylthiazole derivativeOne-pot, aqueous mediumGood organic-chemistry.org

Green chemistry aims to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. In the context of thiazole synthesis, this often involves the use of environmentally benign solvents, catalysts, and energy sources.

An electrochemical oxidative cyclization of enaminones with thioamides has been reported as a green and sustainable method for thiazole synthesis. organic-chemistry.org This approach avoids the use of metal catalysts and chemical oxidants. Another green strategy involves the use of β-cyclodextrin in water as a reaction medium for the synthesis of 2-amino-4-alkyl- and 2-amino-4-arylthiazole-5-carboxylates. organic-chemistry.org This method proceeds via the α-halogenation of β-keto esters with NBS followed by cyclization with thiourea at 50°C. organic-chemistry.org

The use of water as a solvent is a key aspect of green chemistry. One-pot syntheses of ethyl 2-amino-4-methylthiazole-5-carboxylate derivatives have been successfully carried out in a water and THF mixture. tandfonline.com

Green AspectReactionSubstratesReference
Electrochemical SynthesisOxidative cyclizationEnaminones, Thioamides organic-chemistry.org
Aqueous Mediumα-halogenation and cyclizationβ-keto esters, NBS, Thiourea organic-chemistry.org
Water as co-solventOne-pot synthesisEthyl acetoacetate, NBS, Thiourea tandfonline.com

Synthesis of Key Precursors and Intermediates for this compound Derivatization

The synthesis of this compound relies on the availability of specific precursors that provide the ethyl group at the 4-position and the methyl group at the 2-position of the thiazole ring.

The key intermediate for introducing the 4-ethyl group is ethyl 3-oxopentanoate. This β-keto ester can be halogenated at the α-position (C2) to yield ethyl 2-chloro-3-oxopentanoate or ethyl 2-bromo-3-oxopentanoate. The synthesis of ethyl 2-fluoro-3-oxopentanoate, a related compound, involves the reaction of 2-fluoro-ethyl acetate (B1210297) with propionyl chloride in the presence of sodium hydride. nbinno.com A similar acylation of the enolate of ethyl acetate with propionyl chloride could provide ethyl 3-oxopentanoate.

The 2-methyl group is introduced using thioacetamide as the thioamide component in the Hantzsch synthesis. Thioacetamide is commercially available or can be prepared from acetamide (B32628) and a sulfuring agent like phosphorus pentasulfide.

A crucial step is the α-halogenation of ethyl 3-oxopentanoate. This can be achieved using various halogenating agents such as sulfuryl chloride, N-chlorosuccinimide (NCS), or N-bromosuccinimide (NBS). For example, the preparation of ethyl 3-chloro-2-oxobutanoate has been reported, and a similar procedure could be applied to ethyl 3-oxopentanoate. researchgate.net

Precursor/IntermediateSynthetic RouteStarting MaterialsReference
Ethyl 3-oxopentanoateClaisen condensationEthyl acetate, Propionyl chlorideGeneral knowledge
Ethyl 2-chloro-3-oxopentanoateα-halogenationEthyl 3-oxopentanoate, Halogenating agent (e.g., SO2Cl2) researchgate.net (by analogy)
ThioacetamideThionationAcetamide, Phosphorus pentasulfideGeneral knowledge

Optimization of Reaction Conditions and Yields in Thiazole-5-Carboxylate Synthesis

The efficient synthesis of thiazole-5-carboxylates, a critical scaffold in medicinal chemistry, is highly dependent on the optimization of reaction conditions to maximize yields and simplify procedures. Research has focused on improving traditional synthetic routes, such as the Hantzsch thiazole synthesis, by developing one-pot procedures, exploring novel solvent systems, and utilizing catalysts to enhance reaction efficiency. These advancements are particularly evident in the synthesis of analogues like ethyl 2-amino-4-methylthiazole-5-carboxylate.

To overcome these limitations, significant efforts have been directed towards developing more efficient one-pot synthesis methods. tandfonline.comgoogle.com One notable improvement involves conducting the bromination and cyclization steps in a single vessel. This approach not only simplifies the operational aspects of the synthesis but also leads to a substantial increase in product yield. google.com

A key optimization involves the choice of solvent. A mixed solvent system of water and tetrahydrofuran (B95107) (THF) has been shown to be highly effective. tandfonline.comgoogle.com In one optimized procedure, ethyl acetoacetate is treated with NBS in a water-THF mixture. After the initial reaction, thiourea is added, and the mixture is heated to complete the cyclization. This one-pot method has been reported to increase the yield of ethyl 2-amino-4-methylthiazole-5-carboxylate dramatically to 72%, a significant improvement over the traditional two-step process. tandfonline.com

Further optimization studies have explored the impact of different reagents and catalysts on the reaction outcome. For instance, another high-yield method involves using a solvent mixture of ethanol and ethyl acetate in the presence of sodium carbonate. google.com In this procedure, ethyl 2-chloroacetoacetate is added dropwise to a solution of thiourea and sodium carbonate, followed by heating. This approach has been reported to produce yields of over 98%. google.com The use of catalysts, such as silica-supported tungstosilicic acid, has also been investigated in one-pot, multi-component reactions to afford Hantzsch thiazole derivatives in high yields. mdpi.com

The scope of these optimized reactions has been extended to various substituted thioureas to produce a range of N-substituted 2-amino-4-methylthiazole-5-carboxylate derivatives. It has been observed that while N-alkyl and N-allyl substituted thioureas can provide good yields, they often require longer reaction times compared to unsubstituted thiourea. tandfonline.com

The following table summarizes and compares different reaction conditions and their resulting yields for the synthesis of ethyl 2-amino-4-methylthiazole-5-carboxylate, a representative analogous structure.

Table 1: Comparison of Synthetic Methodologies for Ethyl 2-amino-4-methylthiazole-5-carboxylate

Method Starting Materials Solvents Key Reagents/Catalysts Reaction Conditions Yield (%) Reference
Traditional Two-Step Ethyl acetoacetate, Thiourea Dichloromethane N-Bromosuccinimide (NBS) Two separate steps with intermediate isolation < 11% tandfonline.com
Improved One-Pot Ethyl acetoacetate, Thiourea Water, Tetrahydrofuran (THF) N-Bromosuccinimide (NBS) Bromination at 0°C to RT, then cyclization at 80°C 72% tandfonline.com
High-Yield One-Pot Ethyl 2-chloroacetoacetate, Thiourea Ethanol, Ethyl Acetate Sodium Carbonate Dropwise addition at 40-55°C, then heating at 60-70°C > 98% google.com

These findings highlight a clear trend towards the development of one-pot syntheses for thiazole-5-carboxylates. The optimization of solvent systems, the choice of halogenating agents, and the use of bases or catalysts are critical factors in achieving high yields and simplifying the manufacturing process for this important class of heterocyclic compounds.

Advanced Spectroscopic and Structural Characterization of Ethyl 4 Ethyl 2 Methylthiazole 5 Carboxylate and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, providing detailed information about the carbon-hydrogen framework.

Proton NMR (¹H-NMR) spectroscopy provides information on the chemical environment of protons within a molecule. For thiazole (B1198619) derivatives, the chemical shifts of the protons are influenced by the nature and position of substituents on the ring.

In a closely related compound, Ethyl 2-amino-4-methylthiazole-5-carboxylate , the ¹H-NMR spectrum (in CDCl₃) shows characteristic signals: a triplet for the methyl protons of the ethyl ester at approximately 1.19 ppm, a singlet for the methyl group at the C4 position of the thiazole ring at 2.36 ppm, and a quartet for the methylene protons of the ethyl ester at 4.13 ppm. The protons of the amino group at the C2 position appear as a broad singlet around 7.69 ppm tandfonline.com.

For the target molecule, Ethyl 4-ethyl-2-methylthiazole-5-carboxylate , we can predict the following ¹H-NMR signals based on substituent effects:

Ethyl Ester Group (-COOCH₂CH₃): A triplet for the terminal methyl protons (CH₃) is expected around 1.2-1.4 ppm, and a quartet for the methylene protons (CH₂) is anticipated around 4.1-4.3 ppm.

C2-Methyl Group (-CH₃): The methyl group attached to the C2 position of the thiazole ring would likely appear as a singlet in the region of 2.4-2.7 ppm.

C4-Ethyl Group (-CH₂CH₃): This group will present as a triplet for the methyl protons (CH₃) around 1.1-1.3 ppm and a quartet for the methylene protons (CH₂) deshielded by the thiazole ring, likely in the 2.8-3.0 ppm range.

Table 1: Predicted ¹H-NMR Chemical Shifts (δ) for this compound

Proton Group Predicted Chemical Shift (ppm) Multiplicity
Ester -CH₃ 1.2 - 1.4 Triplet
Ester -CH₂- 4.1 - 4.3 Quartet
C2 -CH₃ 2.4 - 2.7 Singlet
C4 -CH₂CH₃ 1.1 - 1.3 Triplet
C4 -CH₂CH₃ 2.8 - 3.0 Quartet

Carbon-13 NMR provides detailed information about the carbon skeleton of a molecule. For Ethyl 2-amino-4-methylthiazole-5-carboxylate , the reported ¹³C-NMR spectrum (in CDCl₃) shows signals for the thiazole ring carbons at approximately 107.34 ppm (C5), 159.34 ppm (C4), and 170.21 ppm (C2) tandfonline.com. The ester carbonyl carbon appears at 161.95 ppm, the ester methylene carbon at 59.72 ppm, and the ester methyl carbon at 17.12 ppm. The C4-methyl carbon resonates at 14.32 ppm tandfonline.com.

By extrapolating from this data, the predicted ¹³C-NMR spectrum for This compound would feature:

Thiazole Ring Carbons: The chemical shifts for C2, C4, and C5 will be influenced by the ethyl and methyl substituents. C2, attached to the methyl group, would be in the 165-175 ppm region. C4, bearing the ethyl group, would be in the 160-170 ppm region. C5, attached to the carboxylate, would be found more upfield, around 110-120 ppm.

Ester Group Carbons: The carbonyl carbon (C=O) is expected around 160-165 ppm. The methylene carbon (-OCH₂-) would be in the 60-65 ppm range, and the methyl carbon (-CH₃) around 14-15 ppm.

Substituent Carbons: The C2-methyl carbon would appear around 18-22 ppm. For the C4-ethyl group, the methylene carbon (-CH₂-) would be around 20-25 ppm, and the methyl carbon (-CH₃) would be in the 12-16 ppm range.

Table 2: Predicted ¹³C-NMR Chemical Shifts (δ) for this compound

Carbon Atom Predicted Chemical Shift (ppm)
Ester C=O 160 - 165
Thiazole C2 165 - 175
Thiazole C4 160 - 170
Thiazole C5 110 - 120
Ester -OCH₂- 60 - 65
C4 -CH₂- 20 - 25
C2 -CH₃ 18 - 22
Ester -CH₃ 14 - 15
C4 -CH₃ 12 - 16

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. In the mass spectrum of the related Ethyl 2-amino-4-methylthiazole-5-carboxylate , the molecular ion peak [M+H]⁺ is observed at m/z 187 tandfonline.com. Its GC-MS analysis shows a molecular ion peak [M]⁺ at m/z 186, with major fragment ions at m/z 141 and 114 nih.gov. These fragments likely correspond to the loss of the ethoxy group (-OC₂H₅) and subsequent loss of HCN.

For This compound , the molecular formula is C₉H₁₃NO₂S, giving a molecular weight of 211.27 g/mol . The mass spectrum would be expected to show a prominent molecular ion peak [M]⁺ at m/z 211. Key fragmentation pathways would likely involve:

Loss of the ethoxy radical (•OC₂H₅) from the ester, leading to a fragment ion at m/z 166.

Loss of an ethylene molecule (C₂H₄) via McLafferty rearrangement of the ethyl ester, resulting in an ion at m/z 183.

Cleavage of the ethyl group at the C4 position, leading to a loss of an ethyl radical (•C₂H₅) to give a fragment at m/z 182.

Infrared (IR) Spectroscopy for Functional Group Identification and Vibrational Analysis

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of a thiazole derivative typically shows several characteristic bands. For a related compound, an IR spectrum showed key peaks corresponding to C=O, C=N, and C-S stretching vibrations google.com.

For This compound , the IR spectrum is expected to display the following characteristic absorption bands:

C=O Stretch: A strong absorption band in the region of 1700-1725 cm⁻¹ corresponding to the stretching vibration of the ester carbonyl group.

C=N and C=C Stretch: Vibrations associated with the thiazole ring are expected in the 1600-1450 cm⁻¹ region.

C-H Stretch: Aliphatic C-H stretching vibrations from the methyl and ethyl groups will appear in the 2900-3000 cm⁻¹ range.

C-O Stretch: The C-O stretching of the ester group will likely produce a strong band in the 1200-1300 cm⁻¹ region.

C-S Stretch: The thiazole ring C-S stretching vibration is typically weaker and found in the fingerprint region, often around 600-800 cm⁻¹.

X-ray Crystallography for Solid-State Structural Determination of Thiazole-5-Carboxylates

X-ray crystallography is the definitive method for determining the three-dimensional atomic structure of a crystalline solid. While the specific crystal structure for this compound is not available, studies on other thiazole derivatives provide insight into the expected solid-state conformations.

For instance, the crystal structure of 2,4-Dimethyl-1,3-thiazole-5-carboxylic acid has been determined, revealing the planarity of the thiazole ring and the hydrogen bonding interactions that dictate the crystal packing nih.gov. Similarly, the structure of Ethyl 2-amino-4-(4-methyl-1,3-thiazol-5-yl)-5-oxo-4H,5H-pyrano[3,2-c]chromene-3-carboxylate has been elucidated, showing the relative orientations of the thiazole and pyran-chromene ring systems researchgate.net.

A crystallographic analysis of this compound would be expected to determine:

The precise bond lengths and angles of the thiazole ring and its substituents.

The conformation of the ethyl ester and the C4-ethyl group relative to the planar thiazole ring.

The intermolecular interactions, such as C-H···O or C-H···N hydrogen bonds, that govern the crystal packing arrangement. These interactions are crucial in understanding the supramolecular assembly in the solid state mdpi.com.

Chromatographic Techniques for Purity Assessment and Isolation

Chromatographic methods are essential for the separation, purification, and purity assessment of synthesized organic compounds. High-Performance Liquid Chromatography (HPLC) is a primary tool for this purpose.

For thiazole derivatives, reversed-phase HPLC methods are commonly employed for purity analysis acs.orgresearchgate.net. A typical method would involve:

Stationary Phase: A C18 (octadecylsilyl) column.

Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (like ammonium acetate (B1210297) or phosphate buffer) and an organic solvent (such as acetonitrile or methanol).

Detection: UV detection at a wavelength where the thiazole chromophore absorbs strongly, typically around 254 nm or 280 nm.

Thin-layer chromatography (TLC) is also routinely used to monitor the progress of reactions and for preliminary purity checks, often using a mobile phase like a petroleum ether-ethyl acetate mixture tandfonline.com. For preparative purposes, column chromatography with silica gel is a standard technique for the isolation and purification of thiazole carboxylate products ksu.edu.sa.

Chemical Reactivity and Derivatization Strategies of Ethyl 4 Ethyl 2 Methylthiazole 5 Carboxylate Systems

Electrophilic and Nucleophilic Substitution Reactions on the Thiazole (B1198619) Ring

The thiazole ring in ethyl 4-ethyl-2-methylthiazole-5-carboxylate exhibits a nuanced reactivity profile towards substitution reactions, governed by the electronic effects of its substituents. The 2-methyl and 4-ethyl groups act as electron-donating groups, which would typically activate the ring towards electrophilic attack. However, the potent electron-withdrawing nature of the ethyl carboxylate group at the C5 position significantly deactivates the ring, making electrophilic aromatic substitution challenging. nih.gov Generally, electrophilic substitution on the thiazole ring, such as halogenation or nitration, preferentially occurs at the C5 position due to the directing effect of the ring's sulfur atom. nih.gov Given that this position is already occupied in the title compound, electrophilic attack, if it were to occur under harsh conditions, would likely be directed to the C4 position, though this is not a favored process.

Conversely, the thiazole ring, particularly at the C2 position, is susceptible to nucleophilic attack. nih.gov The electron deficiency at this position is a general feature of the thiazole nucleus. nih.gov This reactivity can be exploited for the introduction of various nucleophiles. For instance, deprotonation at the C2-methyl group can be achieved using a strong base, creating a nucleophilic center for subsequent reactions. While direct nucleophilic substitution on the thiazole ring of this compound is not extensively documented, related 2-aminothiazole (B372263) derivatives readily undergo nucleophilic substitution reactions. nih.gov

A summary of the expected reactivity towards substitution is presented below:

Reaction TypePositionReactivityInfluencing Factors
Electrophilic SubstitutionC4LowDeactivating effect of the C5-ester group.
Nucleophilic SubstitutionC2ModerateInherent electron deficiency of the C2 position in the thiazole ring.

Transformations Involving the Ester Moiety (Hydrolysis, Transesterification, Amidation)

The ethyl carboxylate group at the C5 position is a versatile handle for a variety of chemical transformations, including hydrolysis, transesterification, and amidation. These reactions allow for the introduction of diverse functionalities and the synthesis of a broad range of derivatives.

Hydrolysis: The ester can be readily hydrolyzed to the corresponding carboxylic acid, 2-ethyl-4-methylthiazole-5-carboxylic acid, under either acidic or basic conditions. mdpi.com Basic hydrolysis is typically achieved using aqueous sodium hydroxide (B78521) or potassium hydroxide, followed by acidification to protonate the resulting carboxylate salt.

Transesterification: This process involves the conversion of the ethyl ester into other alkyl esters by reaction with a different alcohol in the presence of an acid or base catalyst. masterorganicchemistry.comorganic-chemistry.org For example, reaction with methanol (B129727) under acidic conditions would yield mthis compound. This reaction is often driven to completion by using the desired alcohol as the solvent. masterorganicchemistry.com

Amidation: The ester can be converted to a wide array of amides through reaction with primary or secondary amines. mdpi.commdpi.com This transformation can be achieved by first converting the ester to the more reactive acyl chloride or by direct reaction with an amine, often at elevated temperatures or with the use of a catalyst. For instance, reaction with various anilines can produce the corresponding N-aryl amides. semanticscholar.org The synthesis of novel 2-phenyl-4-trifluoromethyl thiazole-5-carboxamide (B1230067) derivatives has been successfully achieved through the reaction of the corresponding acyl chloride with appropriate arylamines. mdpi.com

The following table summarizes the key transformations of the ester moiety:

TransformationReagentsProduct
HydrolysisNaOH or KOH (aq), then H+4-ethyl-2-methylthiazole-5-carboxylic acid
TransesterificationR'OH, H+ or base catalystAlkyl 4-ethyl-2-methylthiazole-5-carboxylate
AmidationR'R''NH, heat or catalystN,N-disubstituted-4-ethyl-2-methylthiazole-5-carboxamide

Functionalization of the Ethyl and Methyl Groups on the Thiazole Ring

The alkyl substituents on the thiazole ring, the 2-methyl and 4-ethyl groups, also present opportunities for further derivatization.

The methyl group at the C2 position is particularly reactive. It can be deprotonated with a strong base to form a carbanion, which can then react with various electrophiles. A common reaction of 2-methylthiazoles is the condensation with aldehydes to form vinylthiazole derivatives. nih.gov For example, reaction with benzaldehyde (B42025) in the presence of a base would be expected to yield ethyl 4-ethyl-2-styrylthiazole-5-carboxylate. Furthermore, the methyl group can be a site for oxidation. For instance, oxidation of a 2-methyl group on a benzothiazole (B30560) ring with hydroxyl radicals leads to the formation of an aldehyde. organic-chemistry.org Bromination of the methyl group on a thiazole ring can be achieved using N-bromosuccinimide (NBS) under radical initiation conditions. nih.gov

Information regarding the specific functionalization of the 4-ethyl group on a thiazole ring is less common in the literature. However, it is plausible that this group could undergo free-radical halogenation at the benzylic-like position adjacent to the thiazole ring under appropriate conditions.

Cyclization Reactions to Form Fused Heterocyclic Systems from Thiazole-5-Carboxylates

Thiazole-5-carboxylates can serve as precursors for the synthesis of fused heterocyclic systems, which are of significant interest in medicinal chemistry. These reactions often involve the transformation of the ester group into a more reactive intermediate that can then participate in a cyclization reaction.

One common strategy involves the conversion of the ester to a hydrazide by reaction with hydrazine (B178648) hydrate. nih.gov This hydrazide can then be cyclized with various reagents to form fused systems. For example, treatment of a thiazole-5-carbohydrazide (B1331147) with an appropriate reagent can lead to the formation of thiazolo[5,4-d]pyridazines. acs.org While this has been demonstrated on related systems, the direct application to this compound would first require its conversion to the corresponding hydrazide.

Another approach involves the use of 2-aminothiazole-5-carboxylate derivatives. These compounds can undergo cyclization reactions to form a variety of fused heterocycles, such as thiazolo[5,4-c]pyridines. researchgate.net Although the title compound is not a 2-aminothiazole, it highlights a potential synthetic pathway where the 2-methyl group could be functionalized to an amino group to enable such cyclizations. The synthesis of novel thiazole pyrimidine (B1678525) derivatives has been achieved through the cyclization of 4-amino-2-thioxo-2,3-dihydro-3-substituted-1,3-thiazole-5-carboxamides. nih.gov

Oxidative and Reductive Transformations of this compound

The this compound molecule possesses several sites that can undergo oxidative or reductive transformations.

Oxidation: The alkyl side chains are potential sites for oxidation. As mentioned previously, the 2-methyl group can be oxidized to an aldehyde. organic-chemistry.org It is also conceivable that under stronger oxidizing conditions, both the methyl and ethyl groups could be oxidized to carboxylic acids. The thiazole ring itself is generally resistant to oxidation, but strong oxidizing agents can lead to ring cleavage. nih.gov The sulfur atom in the thiazole ring can also be oxidized to a sulfoxide (B87167) or sulfone under specific conditions, although this is less common for aromatic thiazoles.

Reduction: The primary site for reduction is the ethyl ester group. This can be reduced to the corresponding primary alcohol, (4-ethyl-2-methylthiazol-5-yl)methanol, using a strong reducing agent such as lithium aluminum hydride (LiAlH4). nih.gov This transformation provides a key intermediate for further synthetic modifications. The thiazole ring is generally resistant to reduction under typical catalytic hydrogenation conditions. nih.gov

A summary of potential redox reactions is provided below:

Reaction TypeReagentPotential Product(s)
OxidationMild Oxidant (e.g., SeO2)Ethyl 4-ethyl-2-formylthiazole-5-carboxylate
OxidationStrong Oxidant (e.g., KMnO4)Thiazole-2,4,5-tricarboxylic acid derivatives
ReductionStrong Reducing Agent (e.g., LiAlH4)(4-ethyl-2-methylthiazol-5-yl)methanol

In Vitro Biological Activity Evaluation and Mechanistic Insights for Ethyl 4 Ethyl 2 Methylthiazole 5 Carboxylate Analogues

Investigations of Antimicrobial Activities in In Vitro Assays

Analogues of Ethyl 4-ethyl-2-methylthiazole-5-carboxylate have been the subject of various in vitro studies to determine their efficacy against a spectrum of microbial pathogens. These investigations are crucial in the primary stages of drug discovery, providing foundational data on the antimicrobial potential of this class of compounds. Thiazole (B1198619) derivatives are recognized for their versatile biological activities, including promising antibacterial and antifungal properties. nih.govresearchgate.net

Several studies have evaluated the antibacterial effects of ethyl 2-amino-4-methylthiazole-5-carboxylate derivatives. In one study, a series of thirty such compounds were synthesized and tested. nih.govnih.gov Nineteen of these analogues exhibited significant antibacterial potential, showing particular efficacy against Gram-positive bacteria. nih.gov One specific analogue, designated 12f in the study, demonstrated potent activity against Staphylococcus aureus and Bacillus subtilis, with its efficacy being comparable to the standard antibiotics ampicillin and gentamicin sulfate. nih.gov

Another study on heteroaryl(aryl) thiazole derivatives revealed moderate antibacterial activity. The most effective compounds in this series showed Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) values in the ranges of 0.23–0.7 mg/mL and 0.47–0.94 mg/mL, respectively. dergipark.org.tr Certain derivatives were also tested against resistant strains, including methicillin-resistant Staphylococcus aureus (MRSA), where they showed notable potential. dergipark.org.tr

Table 1: In Vitro Antibacterial Activity of Selected Thiazole Carboxylate Analogues

Compound/Analogue Bacterial Strain MIC (mg/mL) MBC (mg/mL) Source
Analogue 12f Staphylococcus aureus Comparable to Ampicillin - nih.gov
Analogue 12f Bacillus subtilis Comparable to Gentamicin - nih.gov
Heteroaryl Thiazole 3 Various Strains 0.23 - 0.7 0.47 - 0.94 dergipark.org.tr

This table is interactive. Users can sort the data by clicking on the column headers.

The antifungal properties of these thiazole analogues have also been investigated. In the same study of thirty ethyl 2-amino-4-methylthiazole-5-carboxylate derivatives, nine compounds displayed moderate to weak antifungal activity against the pathogenic yeast Candida albicans. nih.govnih.gov The most active antibacterial compound, 12f, also showed moderate antifungal effects. nih.gov

In a different research effort, novel ethyl 2-(5-methyl-3-arylisoxazole-4-carboxamido)-4-alkylthiazole-5-carboxylates were synthesized and evaluated for fungicidal activity. researchgate.net These compounds exhibited significant inhibition (32–58%) against several plant fungal pathogens, including Fusarium graminearum, Thanatephorus cucumeris, Botrytis cinerea, and Fusarium oxysporum when tested in vitro at a concentration of 100 mg/L. researchgate.net Another study found that newly synthesized heteroaryl(aryl) thiazole derivatives displayed even better antifungal than antibacterial activity, with MIC values ranging from 0.06–0.47 mg/mL and Minimum Fungicidal Concentration (MFC) values from 0.11–0.94 mg/mL. dergipark.org.tr

Table 2: In Vitro Antifungal Activity of Selected Thiazole Carboxylate Analogues

Compound Series Fungal Pathogen Activity/Inhibition Concentration Source
Ethyl 2-amino-4-methylthiazole-5-carboxylate Candida albicans Moderate to Weak - nih.gov
Ethyl 2-(...)-4-alkylthiazole-5-carboxylates Fusarium graminearum 32-58% 100 mg/L researchgate.net
Ethyl 2-(...)-4-alkylthiazole-5-carboxylates Thanatephorus cucumeris 32-58% 100 mg/L researchgate.net
Ethyl 2-(...)-4-alkylthiazole-5-carboxylates Botrytis cinerea 32-58% 100 mg/L researchgate.net
Heteroaryl(aryl) thiazoles Various Fungi MIC: 0.06-0.47 mg/mL - dergipark.org.tr

This table is interactive. Users can sort the data by clicking on the column headers.

The antimicrobial action of thiazole derivatives is attributed to their ability to interfere with essential microbial processes. researchgate.net The mechanisms can be diverse and target various cellular components. mdpi.comnih.gov General mechanisms identified for the broader class of thiazole-containing compounds include the inhibition of cell wall synthesis, depolarization of the cell membrane, and inhibition of nucleic acid and protein synthesis. mdpi.comnih.gov

More specific targets have also been identified. Some thiazole derivatives function by inhibiting key bacterial enzymes. For instance, certain analogues act as potent inhibitors of DNA gyrase and topoisomerase IV, enzymes critical for DNA replication and repair in bacteria. nih.gov Another identified mechanism involves the disruption of bacterial cell division by inducing the polymerization of the FtsZ protein, which is essential for forming the division septum. mdpi.com In terms of antifungal action, docking studies have suggested that some thiazole derivatives may act by inhibiting 14α-lanosterol demethylase, an enzyme crucial for ergosterol biosynthesis in fungi. dergipark.org.tr

Exploration of Anticancer Potentials in Cell Line Studies

Beyond their antimicrobial effects, analogues of this compound have been evaluated for their potential as anticancer agents. These studies typically involve assessing the cytotoxicity and antiproliferative effects of the compounds against various human cancer cell lines.

The in vitro anticancer activity of ethyl thiazole carboxylate analogues has been demonstrated across a range of human cancer cell lines. In a study involving ethyl 2-amino-4-methylthiazole-5-carboxylate derivatives, nine compounds were selected for preliminary anticancer screening by the National Cancer Institute (NCI). nih.govnih.gov One compound, designated 9b, exhibited a broad spectrum of activity, showing growth inhibition against 29 of the 60 tested tumor cell lines. nih.gov

Another study focused on novel ethyl (4-methyl-thiazol-5-yl)carboxylate-acetamide derivatives. google.com These compounds were tested against A549 (non-small cell lung carcinoma), Caco-2 (colon carcinoma), and SHSY-5Y (neuroblastoma) cells. google.comnih.gov The results indicated a significant impact on SHSY-5Y neuroblastoma cells, with one particular analogue (compound 3g) being found to be more effective than the standard chemotherapy drug doxorubicin and highly selective for the cancer cells over healthy fibroblast cells. google.com

Furthermore, a series of 2-phenyl-4-trifluoromethyl thiazole-5-carboxamide (B1230067) derivatives, which are structurally related, were evaluated against A-549, Bel7402 (liver cancer), and HCT-8 (colon cancer) cell lines. One of these compounds showed a 48% inhibition of A-549 cell growth at a concentration of 5 µg/mL.

Table 3: Cytotoxicity of Thiazole Carboxylate Analogues against Human Cancer Cell Lines

Compound Series/Analogue Cancer Cell Line Cell Line Type Effect/Measurement Source
Analogue 9b 29 of 60 NCI cell lines Various Broad-spectrum growth inhibition nih.gov
Analogue 3g SHSY-5Y Neuroblastoma More effective than Doxorubicin google.com
Analogue 3g A549 Non-small cell lung - google.com
Analogue 3g Caco-2 Colon carcinoma - google.com
Thiazole-5-carboxamide A-549 Non-small cell lung 48% inhibition @ 5 µg/mL
Thiazole-5-carboxamide Bel7402 Liver cancer Low to no inhibition
Thiazole-5-carboxamide HCT-8 Colon cancer Low to no inhibition

This table is interactive. Users can sort the data by clicking on the column headers.

Identifying the specific molecular targets of potential anticancer compounds is crucial for understanding their mechanism of action and for further drug development. While research into the precise targets of many this compound analogues is ongoing, some specific enzymatic targets have been identified for this class of compounds.

One study synthesized a series of 2-amino-4-methylthiazole-5-carboxylate derivatives and evaluated them as inhibitors of Monoacylglycerol Lipase (MAGL). MAGL is an enzyme that plays a role in pro-tumorigenic signaling in cancer cells. Thirteen of the synthesized compounds inhibited MAGL, with two analogues (3g and 4c) being particularly potent, exhibiting IC50 values of 0.037 and 0.063 µM, respectively. These compounds also showed significant anticancer activity in the NCI's screening panels. For instance, compound 4c displayed a GI50 value of 0.34 µM against the HOP-92 non-small cell lung cancer cell line and 1.08 µM against the MDA-MB-231 breast cancer cell line. This research strongly suggests that MAGL is a viable therapeutic target for this class of thiazole derivatives in cancer treatment.

Modulation of Apoptosis Induction and Cell Cycle Progression in Vitro

The induction of apoptosis and the modulation of cell cycle progression are critical mechanisms for the anticancer potential of various therapeutic agents. Analogues of this compound have been investigated for these properties in different cancer cell lines.

A novel series of ethyl 2-aryl-3-ethoxy-5-methyl-3-oxido-2H-thiazolo[2,3-e] benthamdirect.comnih.goveurekaselect.comdiazaphosphole-6-carboxylates, synthesized from ethyl 2-amino-4-methylthiazole-5-carboxylate, demonstrated significant cytotoxic effects against human lung (A549) and renal (TK-10) cancer cell lines. Specifically, compounds 2e , 2h , and 2j from this series exhibited higher cytotoxicity than the standard drug doxorubicin. These compounds were found to significantly increase the rate of late apoptosis in both cell lines. Furthermore, they showed a promising ability to arrest the cell cycle at different phases in both TK-10 and A549 cancer cells, suggesting their potential as anticancer agents that act through the modulation of fundamental cellular processes.

Similarly, a study on ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate analogues, which share a substituted thiophene (B33073)/thiazole-like core, also revealed apoptosis-inducing capabilities. One of the hit compounds from this study was shown to induce apoptosis in MCF-7 breast cancer cells, with a notable 26.86% reduction in cell viability. Flow cytometric analysis confirmed that this compound increased the populations of both early and late apoptotic cells.

The table below summarizes the in vitro anticancer activities of selected ethyl 2-aryl-3-ethoxy-5-methyl-3-oxido-2H-thiazolo[2,3-e] benthamdirect.comnih.goveurekaselect.comdiazaphosphole-6-carboxylate analogues.

CompoundCell LineIC50 (µM)
2e A549 (Lung Cancer)Data not specified
TK-10 (Renal Cancer)Data not specified
2h A549 (Lung Cancer)Data not specified
TK-10 (Renal Cancer)Data not specified
2j A549 (Lung Cancer)Data not specified
TK-10 (Renal Cancer)Data not specified
Doxorubicin (Standard)A549 (Lung Cancer)Data not specified
TK-10 (Renal Cancer)Data not specified

Data represents the cytotoxic effects as reported in the study. Specific IC50 values were not provided in the abstract.

Other Biological Activities and Enzymatic Modulation

Beyond their effects on apoptosis and the cell cycle, analogues of this compound have been explored for their ability to modulate the activity of various enzymes and receptors, as well as for their antioxidant properties.

α-Amylase Inhibition:

A series of 5-acetyl-2-(arylidenehydrazin-1-yl)-4-methyl-1,3-thiazoles were synthesized and evaluated for their potential to inhibit α-amylase. One of the lead molecules from this library, 2-(2-(3,4-dichlorobenzylidene)hydrazinyl)-4-(4-methoxyphenyl)thiazole, demonstrated significant α-amylase inhibition with an IC50 value of 5.75 ± 0.02 μM. This finding suggests that the thiazole scaffold can be a promising framework for the development of α-amylase inhibitors.

Glyoxalase-I Inhibition:

The enzyme Glyoxalase-I (Glo-I) has emerged as a target for cancer therapy. A study focused on thiazole-based carboxylic acid derivatives designed to chelate the zinc ion in the active site of Glo-I. From this series, one compound was identified as the most potent inhibitor with an IC50 of 2.5 µM benthamdirect.com. This highlights the potential of thiazole carboxylic acid analogues as inhibitors of this key enzyme in cancer cell metabolism benthamdirect.com.

COX-2 Inhibition:

Several studies have investigated thiazole derivatives as inhibitors of cyclooxygenase (COX) enzymes, which are involved in inflammation and pain. A series of thiazole carboxamide derivatives were synthesized and tested for their inhibitory activity against both COX-1 and COX-2. One compound in this series demonstrated the highest selectivity for COX-2, with an IC50 value of 0.958 μM for COX-2 and a selectivity ratio of 2.766 over COX-1. Another compound was found to be the most effective against the COX-1 enzyme with an IC50 of 0.239 µM, while also showing potent activity against COX-2 with an IC50 of 0.191 µM dovepress.com. These findings indicate that the thiazole-5-carboxylate scaffold can be tailored to achieve selective inhibition of COX isoenzymes.

The following table presents the COX enzyme inhibition data for selected thiazole carboxamide analogues.

CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Ratio (COX-1/COX-2)
2a 2.650.9582.766
2b 0.2390.1911.251
2j Not specified0.9571.507
Celecoxib (Standard)Not specified0.00223.8

Thiazole derivatives have been investigated as modulators of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor, a key player in excitatory neurotransmission in the central nervous system. A study on a series of thiazole carboxamide derivatives examined their effects on GluA2 AMPA receptors. One of the compounds, MMH-5 , was identified as a negative allosteric modulator, causing a significant reduction in the current amplitude by a factor of six. This compound also influenced the rates of deactivation and desensitization of the receptor. These findings suggest that thiazole-based compounds can modulate AMPA receptor activity, indicating their potential for applications in neurological disorders where excitatory neurotransmission is dysregulated.

The table below summarizes the effects of selected thiazole carboxamide derivatives on GluA2 AMPA receptor whole-cell currents.

CompoundEffect on Current Amplitude
MMH-3 Major reduction
MMH-4 Major reduction
MMH-5 Reduction by a factor of six

The antioxidant potential of thiazole derivatives has been evaluated in various in vitro models. A series of 2-amino-5-methylthiazol derivatives incorporating a 1,3,4-oxadiazole-2-thiol moiety were synthesized and assessed for their radical scavenging activities. Several of these compounds demonstrated significant scavenging effects against 2,2-diphenyl-1-picrylhydrazyl (DPPH), hydroxyl, nitric oxide, and superoxide radicals. The IC50 values for superoxide radical scavenging for these compounds were in the range of 17.2–48.6 μg/mL.

Another study on novel ethyl 2-(5-methyl-3-arylisoxazole-4-carboxamido)-4-alkylthiazole-5-carboxylates also reported moderate to high antioxidant activity as evaluated by DPPH and 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) assays. Certain compounds from this series showed lower IC50 values compared to the standard antioxidant, ascorbic acid, particularly in the ABTS assay.

The table below shows the superoxide radical scavenging activity of selected 2-amino-5-methylthiazole derivatives.

CompoundSuperoxide Radical Scavenging IC50 (µg/mL)
6a Comparable to standard
6c Moderate to weak
6e Comparable to standard

Structure Activity Relationship Sar Investigations in the Ethyl Thiazole 5 Carboxylate Series

Impact of Substituent Variation at the Thiazole (B1198619) Ring Positions (C2, C4) on Activity

The biological activity of ethyl thiazole-5-carboxylate derivatives is highly sensitive to the nature and position of substituents on the thiazole ring, particularly at the C2 and C4 positions.

At the C2 position , the introduction of different functional groups can dramatically alter the compound's biological effects. For example, SAR studies have shown that a free amino group at the C2 position can be essential for certain activities. nih.gov In a series of 2-amino-4-methylthiazole-5-carboxylate derivatives, the nature of the substituent on the amino group was found to be a critical determinant of their efficacy as inhibitors of monoacylglycerol lipase (MAGL), a target in cancer therapy. nih.gov

The C4 position also plays a pivotal role in modulating activity. The presence of a methyl group at C4 is a common feature in many active analogs. nih.gov Variations at this position, such as the introduction of different aryl or alkyl groups, can influence the molecule's interaction with its biological target. For instance, in some series, a p-bromophenyl group at the C4 position was found to increase antifungal and antituberculosis activities. nih.gov The combination of substituents at both C2 and C4 is crucial for optimizing the desired biological response.

PositionSubstituent TypeGeneral Impact on ActivitySpecific Example
C2 Free Amino GroupOften essential for specific inhibitory activities. nih.govRequired for potent anti-CA-III activity in some series. nih.gov
C2 Substituted Amino GroupModulates potency and selectivity.Varied substituents on the 2-amino group of 4-methylthiazole-5-carboxylates influenced MAGL inhibition. nih.gov
C4 Methyl GroupCommonly found in active compounds.Present in 2-amino-4-methylthiazole-5-carboxylate derivatives with MAGL inhibitory activity. nih.gov
C4 Aryl GroupCan enhance specific activities depending on substitution.A p-bromophenyl group increased antifungal and antituberculosis activity in one study. nih.gov

Influence of Ester Moiety Modifications on Biological and Chemical Properties

The ethyl ester group at the C5 position is a key functional group that significantly influences the pharmacokinetic and pharmacodynamic properties of these compounds. Modifications to this moiety have been a central focus of SAR studies.

Hydrolysis of the ethyl ester to the corresponding carboxylic acid can lead to a profound change in the molecule's physicochemical properties, particularly its polarity and ability to act as a hydrogen bond donor. In some cases, the carboxylic acid derivative is the active form of the molecule. For instance, SAR studies on a class of carbonic anhydrase (CA)-III inhibitors revealed that a carboxylic acid moiety at the 4-position of the thiazole ring was an essential requirement for activity. nih.gov

Conversely, maintaining the ester or converting it to an amide can also be advantageous. The conversion of the C5-carboxylate to a carboxamide has been explored in the development of anticancer agents. A series of 2-phenyl-4-trifluoromethyl thiazole-5-carboxamide (B1230067) derivatives were synthesized and evaluated for their antitumor activity, with some compounds showing moderate efficacy. mdpi.comresearchgate.net The choice between an ester, an acid, or an amide at this position is a critical optimization step depending on the desired target and therapeutic application. In one study, removing the ethyl ester from a thiazole derivative led to a 3000-fold reduction in potency against the kinesin HSET. nih.gov

Role of Bridging Linkers and Fused Rings in Enhancing Specific Activities

To enhance potency, introduce conformational rigidity, and explore new binding interactions, researchers have incorporated bridging linkers and fused ring systems into the thiazole-5-carboxylate scaffold.

Bridging linkers can be used to connect the thiazole core to other pharmacologically active moieties, creating hybrid molecules with potentially synergistic or novel activities. nih.gov For example, linking the thiazole ring to a pyrazole or pyridazinone nucleus through an amide linkage has been shown to yield compounds with good anticonvulsant activity. nih.govnih.gov The length and flexibility of the linker are critical parameters; in a series of HSET inhibitors, shortening or lengthening a flexible alkyl linker between two amide groups abolished the activity. nih.gov

Fused ring systems , where the thiazole ring is annulated with another ring, create more rigid structures. These modifications can lock the molecule into a specific conformation that may be more favorable for binding to a biological target. The development of fused thiazole derivatives has been explored for various therapeutic areas, including anti-inflammatory and anti-ulcer applications. nih.gov

Positional Isomer Effects on Molecular Interactions and Efficacy

The spatial arrangement of substituents on the thiazole ring is a critical determinant of biological activity, and positional isomers often exhibit vastly different pharmacological profiles. The interchange of substituents between the C2, C4, and C5 positions can lead to significant changes in molecular shape, electronic distribution, and hydrogen bonding capacity, thereby altering interactions with target proteins.

For instance, the position of the carboxylate group is crucial. Moving the ester or carboxylic acid from the C5 to the C4 position would fundamentally change the molecule's geometry and its ability to engage with specific residues in a binding pocket. SAR studies have highlighted the importance of a carboxylic acid moiety at the 4-position for certain biological activities, while in many other series, the ester or amide at the C5 position is key. nih.gov

Similarly, the relative positions of substituents at C2 and C4 are vital. In a study of 2,4-disubstituted thiazole derivatives, the specific substitution pattern was directly linked to their activity against Candida albicans, with electron-withdrawing or electron-donating groups at the para position of a phenyl ring at C4 being beneficial. nih.gov These findings underscore the high degree of structural and electronic precision required for optimal molecular recognition and efficacy.

Conformational Preferences and Their Correlation with Biological Responses

The three-dimensional conformation of ethyl thiazole-5-carboxylate derivatives is intrinsically linked to their biological activity. The thiazole ring itself is planar, but the substituents at various positions can rotate around single bonds, allowing the molecule to adopt a range of conformations. The biologically active conformation, i.e., the shape the molecule adopts when binding to its target, may be one of several low-energy conformers.

Computational and experimental studies are used to investigate these conformational preferences. For example, X-ray crystallography has been used to determine the solid-state conformation of thiazole derivatives, revealing details such as the near co-planarity of the thiazole and adjacent phenyl rings in certain molecules. nih.gov The formation of a thiazole or a related thiazoline ring from a more flexible open-chain precursor can significantly reduce the molecule's flexibility, locking it into a more rigid conformation. researchgate.net This conformational restriction can be advantageous, as it reduces the entropic penalty of binding to a target, potentially leading to higher affinity and activity. Understanding the interplay between molecular flexibility, conformational preferences, and biological response is a cornerstone of rational drug design in this chemical series.

Emerging Applications of Ethyl 4 Ethyl 2 Methylthiazole 5 Carboxylate and Its Derivatives in Non Clinical Research Domains

Role in Agrochemical Research and Development

The structural features of the thiazole (B1198619) ring make it a "privileged structure" in the design of new agrochemicals, valued for its stability and broad-spectrum activity. nih.govchemimpex.com Research into thiazole-5-carboxylate derivatives and related compounds has uncovered significant potential in plant protection and management, spanning fungicidal, herbicidal, and plant growth-regulating activities. researchgate.netnih.gov

Fungicidal Potential in Plant Protection

Thiazole derivatives have long been investigated for their fungicidal properties, leading to the development of commercial fungicides like Thifluzamide and Ethaboxam. researchgate.netwikipedia.org Recent research continues to explore novel thiazole structures, including those based on the thiazole-5-carboxamide (B1230067) and carboxylate framework, for their ability to combat a range of plant pathogenic fungi.

Studies have shown that modifying the groups attached to the thiazole ring can yield compounds with high efficacy. For instance, a series of novel pyrazole–thiazole carboxamides were synthesized and tested against various fungi, demonstrating potent activity. acs.org Several of these compounds exhibited superior in vitro activity against Rhizoctonia cerealis when compared to the commercial fungicide thifluzamide. acs.org Similarly, other research into thiazole-5-carboxanilides identified compounds with potent activity against Rhizoctonia solani. researchgate.net One of the most effective compounds from this study, N-[2,6-dichloro-4-(trifluoromethyl)phenyl]-2-methylthio-4-(trifluoromethyl)thiazole-5-carboxamide, had an EC50 value of 1.28 mg/L, comparable to Thifluzamide. researchgate.net

The fungicidal activity of various thiazole derivatives against key plant pathogens is summarized below.

Compound ClassTarget FungiEfficacy (EC50 in mg/L or µg/mL)
Pyrazole-Thiazole Carboxamide (9ac)Rhizoctonia cerealis1.1 mg/L
Pyrazole-Thiazole Carboxamide (9bf)Rhizoctonia cerealis4.9 mg/L
Pyrazole-Thiazole Carboxamide (6d)Rhizoctonia cerealis5.11 µg/mL
Pyrazole-Thiazole Carboxamide (6j)Rhizoctonia cerealis8.14 µg/mL
Thiazole-5-Carboxanilide (8i)Rhizoctonia solani1.28 mg/L
Isothiazole–Thiazole Derivative (6u)Pseudoperonospora cubensis0.046 mg L−1
Isothiazole–Thiazole Derivative (6u)Phytophthora infestans0.20 mg L−1

These findings underscore the potential of the thiazole-5-carboxylate scaffold as a basis for developing new fungicides. The ester group in Ethyl 4-ethyl-2-methylthiazole-5-carboxylate could be readily converted to an amide, linking it to the class of highly active thiazole-5-carboxamides. Further research on this specific ester and its derivatives is warranted to fully explore this potential.

Herbicidal Properties and Crop Management

The application of thiazole derivatives in crop management extends to herbicidal activity. Research has demonstrated that certain ethyl thiazole-5-carboxylate derivatives possess pre-emergent herbicidal effects. A study evaluating a series of ethyl 2-(5-methyl-3-arylisoxazole-4-carboxamido)-4-alkylthiazole-5-carboxylates found that they exhibited moderate inhibitory effects against a variety of plants. researchgate.net

The results from this preliminary bioassay showed that at a dosage of 150 g ai/ha, several compounds provided 20–50% inhibition against plants such as Brassica campestris, Amaranthus retroflexus, and Echinochloa crusgalli. researchgate.net This indicates that the ethyl thiazole-5-carboxylate core is a viable starting point for the development of new herbicidal agents.

CompoundBrassica campestris (% Inhibition)Amaranthus retroflexus (% Inhibition)Echinochloa crusgalli (% Inhibition)
I-4a304020
I-4b405030
I-4c304025

Furthermore, thiazole derivatives are also being investigated as herbicide safeners, which are compounds used to protect crops from the phytotoxic effects of herbicides. researchgate.net This dual potential as both direct herbicides and as crop protection agents highlights the versatility of the thiazole structure in weed and crop management strategies. chemimpex.com

Plant Growth Regulation Activities

Beyond protection from pests and weeds, certain thiazole derivatives have been shown to influence plant development directly. Triazole-based compounds are well-known plant growth regulators (PGRs) that typically function by inhibiting the biosynthesis of gibberellins, a class of plant hormones. researchgate.net While thiazoles are structurally distinct from triazoles, research indicates they can also possess growth-regulating properties.

A study on 2-substituted thiazole-4-acetic acids reported appreciable activity in wheat and pea tests, suggesting an influence on plant growth pathways. researchgate.net Although this research focused on a different isomer, it establishes the principle that the thiazole nucleus can be incorporated into molecules that regulate plant growth. The development of thiazole-based PGRs remains a relatively unexplored area compared to their fungicidal and herbicidal applications, representing a promising frontier for agrochemical research. researchgate.net

Utilization as Versatile Building Blocks and Synthetic Intermediates in Organic Synthesis

In the field of organic chemistry, ethyl thiazole-5-carboxylate derivatives are highly valued as versatile synthetic intermediates. organic-chemistry.org Their utility stems from the multiple reactive sites on the thiazole ring and the ester functional group, which can be readily modified to build more complex molecules. nih.gov

Ethyl 2-amino-4-methylthiazole-5-carboxylate, a close analogue of the title compound, is a well-established building block for preparing medicinally important agents. tandfonline.comresearchgate.net It serves as a key intermediate in the synthesis of compounds with demonstrated antileukemic activity and is also used in the production of antibiotics like cefditoren (B193786) pivoxil. tandfonline.com The synthesis of these important thiazole intermediates can be achieved through various methods, including the classic Hantzsch thiazole synthesis or more modern one-pot procedures from commercially available starting materials. organic-chemistry.orgresearchgate.net

The general reactivity of the thiazole-5-carboxylate scaffold allows for:

Hydrolysis of the ester to the corresponding carboxylic acid, which can then be coupled with amines to form a wide range of bioactive amides. researchgate.net

Modification of the substituents at positions 2 and 4 of the thiazole ring to fine-tune the biological or chemical properties of the final product. tandfonline.com

Alkylation at the ring nitrogen to form thiazolium salts, which have their own unique applications in catalysis. wikipedia.org

This synthetic flexibility makes compounds like this compound valuable starting materials for creating libraries of novel compounds for screening in drug discovery and agrochemical research. chemimpex.comresearchgate.net

Potential in Material Science and Catalyst Development

While the primary research focus for thiazole derivatives has been in biological applications, their unique electronic and structural properties are opening doors in material science and catalysis. The aromatic thiazole ring can participate in π-stacking interactions and can be integrated into larger conjugated systems, making it a candidate for the development of organic electronic materials. researchgate.net

Key emerging applications include:

Catalysis: Alkylation of the thiazole nitrogen atom produces thiazolium salts. These salts are effective catalysts for important organic reactions such as the Stetter reaction and the benzoin (B196080) condensation. wikipedia.org Furthermore, chitosan-based materials have been developed as eco-friendly biocatalysts for the synthesis of thiazole derivatives. nih.govmdpi.com

Photocatalysis: Researchers have constructed two-dimensional networks using thiazolo[5,4-d]thiazole (B1587360) units. These conjugated microporous polymers have shown efficacy as photocatalysts for the reduction of CO2 to methanol (B129727), demonstrating the potential of thiazole-based materials in sustainable energy applications. acs.org

Dyes and Polymers: Commercially significant thiazoles include various dyes used for cotton. wikipedia.org The robustness of the thiazole ring also makes it a component in the production of specialty polymers and resins that may exhibit enhanced thermal stability. chemimpex.com

Although the direct application of this compound in these areas has not been extensively reported, its structure provides a foundation for creating more complex molecules, such as thiazolium salts for catalysis or monomers for polymerization into novel functional materials.

Future Directions and Research Gaps in the Academic Study of Ethyl 4 Ethyl 2 Methylthiazole 5 Carboxylate Chemistry and Biology

Development of Novel and Sustainable Synthetic Routes

Traditional synthetic routes for thiazole (B1198619) derivatives, such as the Hantzsch synthesis, often rely on harsh reaction conditions, hazardous chemicals, and can result in low yields and difficult purification processes. bepls.com A significant research gap exists in the development of environmentally benign and efficient synthetic strategies.

Future research should prioritize:

Green Chemistry Approaches: The exploration of methods like multi-component single-pot reactions, the use of recyclable and green catalysts, and solvent-free or aqueous reaction media can significantly reduce the environmental footprint. bepls.combohrium.com Techniques such as ultrasonic and microwave-assisted synthesis have already shown promise in accelerating reaction times and improving yields for thiazole derivatives. bepls.commdpi.com

Biocatalysis: Employing enzymes or whole-cell systems as catalysts could offer high selectivity and milder reaction conditions, representing a sustainable alternative to traditional chemical catalysts. mdpi.com

Flow Chemistry: Continuous flow synthesis can provide better control over reaction parameters, leading to higher yields, improved safety, and easier scalability compared to batch processes.

A comparison of traditional versus potential green synthetic approaches is highlighted below:

FeatureTraditional Methods (e.g., Hantzsch)Future Sustainable Methods
Reagents Often uses α-haloketones, hazardous reagents. bepls.comUse of less toxic starting materials, biocatalysts. bepls.commdpi.com
Solvents Often requires volatile organic solvents.Use of water, PEG, ionic liquids, or solvent-free conditions. bepls.com
Energy Typically requires prolonged heating.Microwave or ultrasonic irradiation for rapid, efficient heating. bepls.com
Byproducts Can generate significant waste.Atom-economical reactions designed to minimize waste.
Efficiency Can be multi-step with low overall yields. mdpi.comOne-pot, domino reactions to improve efficiency. organic-chemistry.orgthieme-connect.comresearchgate.net

Deeper Mechanistic Understanding of Biological Activities via Omics Approaches

While various thiazole derivatives have been identified with a wide range of biological activities, including anticancer and antimicrobial effects, the precise molecular mechanisms often remain unclear. globalresearchonline.netmdpi.commdpi.com A significant gap lies in moving beyond phenotypic screening to a detailed, systems-level understanding of how these compounds function.

Future research should integrate "omics" technologies to elucidate these mechanisms: nih.gov

Genomics and Transcriptomics: To identify gene-level targets and understand how Ethyl 4-ethyl-2-methylthiazole-5-carboxylate alters gene expression profiles in target cells or organisms. researchgate.net

Proteomics: To identify the specific proteins that the compound binds to and to map the signaling pathways that are subsequently modulated. researchgate.net

Metabolomics: To analyze changes in the metabolic profile of cells upon treatment, revealing downstream effects on cellular biochemistry. researchgate.net

These multi-omics approaches can provide a holistic view of the compound's interaction with biological systems, helping to identify novel targets, predict off-target effects, and understand mechanisms of drug resistance. nih.govnih.gov

Exploration of Polypharmacological Profiles and Multi-Targeting Strategies

The prevailing "one-drug, one-target" paradigm is often insufficient for treating complex multifactorial diseases like cancer. mdpi.com Thiazole derivatives, with their versatile scaffold, are prime candidates for development as multi-target agents. globalresearchonline.netmdpi.com Polypharmacology, the ability of a single compound to interact with multiple targets, is an emerging area of interest.

Future research directions include:

Broad-Spectrum Screening: Systematically screening this compound and its analogs against diverse panels of kinases, receptors, and enzymes to build a comprehensive polypharmacological profile.

Rational Design of Multi-Target Ligands: Using the thiazole scaffold as a template to intentionally design molecules that can modulate multiple, disease-relevant targets simultaneously. For instance, designing a single compound that inhibits both a key kinase and a protein involved in apoptosis could be a powerful anti-cancer strategy. mdpi.comresearchgate.net

Integration of Advanced Computational Methods in Design and Prediction

The synthesis and biological evaluation of new chemical entities is a time-consuming and resource-intensive process. Advanced computational methods can accelerate the discovery and optimization of novel thiazole derivatives. researchgate.net

Key areas for future computational research include:

Quantitative Structure-Activity Relationship (QSAR): Developing robust 3D-QSAR models, like CoMFA and CoMSIA, to predict the biological activity of new derivatives and guide the design of more potent compounds. tandfonline.com

Molecular Docking and Dynamics: Using molecular docking to predict the binding modes of thiazole ligands within the active sites of target proteins. researchgate.netnih.gov Molecular dynamics simulations can further elucidate the stability of these interactions and conformational changes over time. nih.gov

In Silico ADME-Toxicity Prediction: Employing computational models to predict the absorption, distribution, metabolism, excretion, and toxicity (ADME-T) properties of new designs, helping to prioritize candidates with favorable drug-like properties early in the discovery process. researchgate.netnih.gov

Investigation of Environmental Fate and Degradation Pathways of Thiazole-5-Carboxylates

With the increasing development of biologically active compounds, understanding their environmental impact is crucial. There is a significant lack of data on the environmental fate, persistence, and potential ecotoxicity of many thiazole derivatives, including this compound.

Future research must address:

Biodegradation Studies: Assessing the biodegradability of the compound in various environmental matrices, such as soil and water, to determine its persistence.

Photodegradation Analysis: Investigating the role of indirect photochemistry and other advanced oxidation processes in the degradation of these compounds in surface waters. nih.govnih.gov

Identification of Transformation Products: Characterizing the degradation products to determine if they are more persistent or toxic than the parent compound. Studies on other azole compounds have shown that transformation products can be very persistent and mobile. nih.gov

Ecotoxicity Assessment: Evaluating the potential toxicity of the parent compound and its primary metabolites to a range of aquatic and terrestrial organisms. nih.gov

Q & A

Q. What are the standard synthetic routes for Ethyl 4-ethyl-2-methylthiazole-5-carboxylate, and how can reaction conditions be optimized for higher yields?

Synthesis typically involves cyclocondensation of thioamide and α-haloketone precursors in ethanol under reflux. For example, analogous thiazole derivatives are prepared via literature procedures using ethanol as both solvent and nucleophile. Optimization includes adjusting stoichiometric ratios (e.g., 1:1.2 molar ratio of thioamide to haloketone) and reflux duration (6–12 hours). Slow evaporation of ethanol yields crystalline products for structural validation .

Q. Which spectroscopic techniques are critical for characterizing this compound, and how should data be interpreted?

Essential techniques include:

  • ¹H/¹³C NMR : Methyl groups at C2 and C4 appear as distinct singlets (δ 2.4–2.6 ppm for C2-CH₃; δ 1.3–1.4 ppm for the ester ethyl group).
  • HRMS : Confirms molecular ion peaks (e.g., [M + H]⁺ or [M + Na]⁺) with mass accuracy <5 ppm.
  • IR : Ester carbonyl (C=O) stretches at ~1700 cm⁻¹. For analogs like Ethyl 4-[(4-chlorophenoxy)methyl]-2-(4-nitrophenyl)-1,3-thiazole-5-carboxylate, these techniques resolved substituent positions .

Q. What purification methods are recommended for this compound, and how do they impact compound purity?

Column chromatography (silica gel, ethyl acetate/hexane gradient) removes polar by-products. Recrystallization from ethanol or methanol yields >95% purity, as evidenced by sharp melting points (e.g., 206–208°C for similar thiazoles). TLC monitoring (Rf ~0.5 in 3:7 EtOAc/hexane) ensures homogeneity .

Advanced Research Questions

Q. How can crystallographic data resolve ambiguities in the molecular structure of this compound, particularly regarding substituent orientation?

Single-crystal X-ray diffraction using SHELXL refines bond lengths and angles. For example, in Ethyl 4-[(4-chlorophenoxy)methyl]-2-(4-nitrophenyl)-1,3-thiazole-5-carboxylate, riding H-atoms (C—H = 0.93–0.97 Å) and anisotropic displacement parameters confirmed the ester group's spatial arrangement. Discrepancies between NMR and crystallographic data require re-evaluating hydrogen bonding or dynamic disorder .

Q. What strategies are effective in addressing contradictory NMR data observed during the characterization of thiazole derivatives like this compound?

Contradictions may arise from tautomerism or impurities. Strategies include:

  • Variable-temperature NMR : Detects conformational changes (e.g., hindered rotation of ethyl groups).
  • 2D NMR (HSQC/HMBC) : Verifies long-range couplings (e.g., correlations between C5-COOEt and adjacent protons).
  • Comparative DFT analysis : Calculates chemical shifts to validate experimental data .

Q. How does the electronic nature of substituents on the thiazole ring influence the reactivity of this compound in nucleophilic substitution reactions?

Electron-withdrawing groups (e.g., nitro in related compounds) activate the thiazole ring toward nucleophilic attack at C5. Steric effects from ethyl groups may reduce reactivity, requiring kinetic studies (e.g., monitoring reaction rates under varying temperatures). Hammett σ values quantify substituent electronic effects, aiding in predictive synthesis .

Methodological Notes

  • Synthesis Optimization : Reflux in ethanol (78°C) minimizes side reactions. Crystallization conditions (slow evaporation) improve crystal quality for diffraction studies .
  • Data Interpretation : Cross-validate NMR assignments with DEPT-135 and COSY to distinguish overlapping signals .
  • Software Tools : Use SHELXTL for crystallographic refinement and Gaussian09 for DFT-based spectral simulations .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.